methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves a multi-step process One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form the benzothiazole ringThe final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Imidazole derivatives: Used in pharmaceuticals and agrochemicals.
Benzamide derivatives: Known for their antimicrobial and antioxidant properties
Uniqueness
Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole ring with a methoxybenzoyl group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-4-21-15-9-8-13(18(23)25-3)11-16(15)26-19(21)20-17(22)12-6-5-7-14(10-12)24-2/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOSUYFIYCPDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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